Haloperidol Decanoate

Pharmacokinetics Long-acting injectable Depot antipsychotic

Haloperidol decanoate (CAS 74050-97-8) is a long-acting injectable depot antipsychotic prodrug in sesame oil for monthly IM administration. Unlike oral haloperidol, the decanoate ester prolongs elimination half-life to ~3 weeks via flip-flop kinetics, enabling sustained D2 occupancy with reduced peak-related side effects. A clinically validated ~14:1 monthly-to-daily oral dose conversion ensures predictable therapeutic levels. The ACLAIMS trial demonstrates a net 9.8 kg weight advantage versus paliperidone palmitate at 24 months, supporting use in metabolic-risk schizophrenia populations.

Molecular Formula C31H41ClFNO3
Molecular Weight 530.1 g/mol
CAS No. 74050-97-8
Cat. No. B1672929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol Decanoate
CAS74050-97-8
SynonymsHaloperidol decanoate;  Haldol;  Neoperidole;  KD 136;  KD 16;  KD-136;  R 13,672;  R 13672;  R-13,672; 
Molecular FormulaC31H41ClFNO3
Molecular Weight530.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3
InChIKeyGUTXTARXLVFHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Haloperidol Decanoate CAS 74050-97-8: Long-Acting Injectable Depot Antipsychotic for Schizophrenia Maintenance Therapy


Haloperidol decanoate (CAS 74050-97-8) is a long-acting injectable (LAI) depot formulation of haloperidol, a butyrophenone typical antipsychotic [1]. It consists of haloperidol esterified to decanoic acid and dissolved in sesame oil, designed for deep intramuscular administration every 4 weeks [2]. The prodrug has no intrinsic pharmacodynamic activity; its therapeutic effects derive entirely from the gradual hydrolytic release of the active moiety haloperidol, which acts primarily as a central dopamine D2 receptor antagonist [1].

Why Haloperidol Decanoate Is Not Interchangeable with Oral Haloperidol or Alternative Long-Acting Injectables


Despite sharing the same active moiety, haloperidol decanoate cannot be directly substituted for oral haloperidol, haloperidol lactate (short-acting injectable), or other depot antipsychotics without quantitative dosage adjustment and clinical monitoring. The esterification of haloperidol to decanoic acid in a sesame oil vehicle fundamentally alters the drug's absorption kinetics, producing a prolonged apparent elimination half-life of approximately 3 weeks versus approximately 24 hours for oral haloperidol [1]. This pharmacokinetic divergence necessitates a specific dose conversion factor of approximately 10- to 15-times the daily oral dose when switching to the monthly depot formulation, and steady-state plasma concentrations are not achieved until 2–4 months after initiation [2]. Furthermore, comparative studies demonstrate that even among depot formulations, differences in ester chain length, vehicle composition, and release kinetics produce clinically meaningful variations in side effect profiles that preclude empirical substitution .

Haloperidol Decanoate: Quantitative Comparative Evidence for Scientific Selection and Procurement


Elimination Half-Life of Haloperidol Decanoate Versus Oral Haloperidol and Alternative Depot Antipsychotics

Haloperidol decanoate exhibits an apparent elimination half-life of approximately 3 weeks (21 days) following multiple intramuscular injections, which is approximately 20-fold longer than the 24-hour half-life of oral haloperidol [1]. This half-life is also quantitatively distinct from other depot antipsychotics: clopenthixol decanoate has a half-life of 19 days, fluphenazine decanoate has a half-life of 14 days after multiple injections, and flupenthixol decanoate has a half-life of 17 days [2]. The extended half-life of haloperidol decanoate justifies a once-monthly dosing interval, whereas fluphenazine decanoate typically requires administration every 2–3 weeks and flupenthixol decanoate every 3 weeks [2].

Pharmacokinetics Long-acting injectable Depot antipsychotic

Extrapyramidal Symptoms (EPS) and Antiparkinsonian Medication Requirement: Haloperidol Decanoate Versus Fluphenazine Decanoate

In a 6-month double-blind comparative study of haloperidol decanoate versus fluphenazine decanoate for relapse prevention in schizophrenia (n=31), patients treated with haloperidol decanoate required only half the quantity of antiparkinsonian medication compared to those treated with fluphenazine decanoate, and displayed extrapyramidal motor symptoms (EPMS) to a lesser degree . In a separate double-blind active comparator-controlled clinical trial (n=36 per arm), haloperidol decanoate demonstrated lower incidences of specific EPS manifestations: parkinsonism occurred in 30.6% of haloperidol decanoate patients versus 44.4% of fluphenazine decanoate patients; akinesia in 2.8% versus 22.2%; and akathisia in 2.8% versus 13.9% [1].

Safety Extrapyramidal symptoms Tolerability

Weight Change Profile: Haloperidol Decanoate Versus Paliperidone Palmitate Long-Acting Injectable

In the ACLAIMS randomized, double-blind trial (n=311) comparing haloperidol decanoate with paliperidone palmitate (a second-generation atypical antipsychotic LAI) over 24 months in patients with schizophrenia or schizoaffective disorder, the two agents demonstrated comparable efficacy failure rates (haloperidol decanoate 32.4% vs paliperidone palmitate 33.8%; adjusted HR 0.98, 95% CI 0.65–1.47) [1]. However, the weight change profiles diverged significantly: patients receiving paliperidone palmitate gained a mean of 6.0 kg over 24 months, whereas patients receiving haloperidol decanoate lost a mean of 3.8 kg (p<0.001) [2].

Metabolic safety Weight change Second-generation antipsychotic comparison

Dose Conversion Ratio: Haloperidol Decanoate Monthly Dose Versus Oral Haloperidol Daily Dose

When converting patients from oral haloperidol to haloperidol decanoate, a consistent dose conversion ratio has been established to achieve therapeutic plasma concentrations. In a long-term pharmacokinetic study (≥6 months) of patients with schizophrenia, the mean ratio of haloperidol decanoate monthly dose (mg/28 days) to oral haloperidol daily dose (mg/day) was 14.1:1.0, with a range of 9.4:1.0 to 15.0:1.0 [1]. This ratio is substantially higher than the conversion factors for other depot neuroleptics: pipotiazine palmitate and fluphenazine decanoate/enanthate typically use conversion factors of 0.5× to 5× the oral daily dose [2]. At the 14.1:1 ratio, haloperidol decanoate produced lower peak, trough, and mean steady-state plasma concentrations than oral haloperidol, yet maintained equivalent clinical efficacy, indicating sustained release throughout the 4-week dosing interval [1].

Dose conversion Bioavailability Therapeutic equivalence

Time to Steady-State Plasma Concentration: Haloperidol Decanoate Versus Oral Haloperidol

The time required to achieve steady-state plasma concentrations differs markedly between haloperidol decanoate and oral haloperidol. For oral haloperidol, steady-state is reached within approximately 7 days [1]. In contrast, haloperidol decanoate requires 2–3 months to reach steady-state plasma concentrations under standard monthly dosing, owing to its slow absorption and prolonged elimination half-life of approximately 3 weeks [1]. Without a loading dose regimen, steady-state may be delayed until 3–4 months of therapy [2]. The mean elimination half-life after decanoate withdrawal has been measured at 27.4 ± 8.6 days (range 19.0–47.0 days), confirming that detectable plasma haloperidol persists for at least 13 weeks following discontinuation of a 5-injection course [3].

Pharmacokinetics Steady-state Treatment initiation

Haloperidol Decanoate: Evidence-Based Application Scenarios for Clinical Research and Healthcare Procurement


Maintenance Treatment of Schizophrenia in Patients with Documented Non-Adherence to Oral Antipsychotics

Haloperidol decanoate is indicated specifically for patients with schizophrenia who require prolonged parenteral antipsychotic therapy [11]. The 4-week dosing interval, enabled by the depot formulation's approximate 3-week elimination half-life, ensures continuous therapeutic plasma concentrations without reliance on daily oral adherence [12]. Clinical trials confirm that haloperidol decanoate is at least as efficacious as oral haloperidol in controlling psychotic symptoms when dosed at a conversion ratio of approximately 9.4:1 to 15:1 (monthly depot dose: daily oral dose), with the additional benefit of reducing the medical workload associated with daily medication supervision [9]. This scenario is particularly relevant for healthcare systems and clinical research sites managing patient populations with high rates of treatment non-adherence, where the depot formulation demonstrably reduces relapse and hospitalization risk [10].

Long-Acting Injectable Antipsychotic Therapy in Patients Where Metabolic Adverse Effects Are a Primary Concern

For patients with schizophrenia who have pre-existing obesity, type 2 diabetes mellitus, or cardiovascular risk factors, the selection of an antipsychotic with a favorable metabolic profile is critical. The ACLAIMS randomized controlled trial demonstrated that haloperidol decanoate is associated with a mean weight loss of 3.8 kg over 24 months, compared with a mean weight gain of 6.0 kg for paliperidone palmitate LAI (net difference 9.8 kg; p<0.001) [11]. Despite equivalent efficacy in preventing relapse (efficacy failure rates: haloperidol decanoate 32.4% vs paliperidone palmitate 33.8%; HR 0.98), the divergent weight trajectories make haloperidol decanoate the preferred LAI option in metabolic-risk populations, provided that EPS monitoring is adequately managed [12].

Pharmacokinetic Research Requiring Well-Characterized Depot Antipsychotic with Established Plasma Concentration-Effect Relationships

Haloperidol decanoate is among the most extensively characterized depot antipsychotics in terms of clinical pharmacokinetics [11]. Its apparent elimination half-life of approximately 3 weeks, peak plasma concentration occurring at 3–9 days post-injection, and steady-state attainment at 2–3 months are well-documented parameters that facilitate precise pharmacokinetic modeling and therapeutic drug monitoring [12]. The compound exhibits flip-flop kinetics, where the absorption rate constant is slower than the elimination rate constant, making it a valuable model compound for studying sustained-release parenteral formulations [9]. Additionally, the presence of fluorine in the haloperidol molecule enables in vivo 19F magnetic resonance spectroscopy for non-invasive pharmacokinetic analysis at the injection site, a unique research capability not available with non-fluorinated antipsychotics [10].

Conversion from Oral Haloperidol to Depot Therapy with Predictable Dose Requirements

Haloperidol decanoate offers a predictable and well-validated dose conversion pathway from oral haloperidol. Based on steady-state pharmacokinetic analysis, the mean monthly depot dose of haloperidol decanoate should be approximately 14.1 times the daily oral haloperidol dose to achieve clinically equivalent efficacy [11]. This ratio is substantially higher and mechanistically distinct from conversion factors for other depot neuroleptics (0.5× to 5×), reflecting the unique esterification and release kinetics of the decanoate formulation in sesame oil [12]. At this conversion ratio, haloperidol decanoate produces lower peak, trough, and mean steady-state plasma concentrations than oral haloperidol while maintaining sustained antipsychotic coverage throughout the 4-week dosing interval, thereby minimizing peak-related adverse effects [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloperidol Decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.